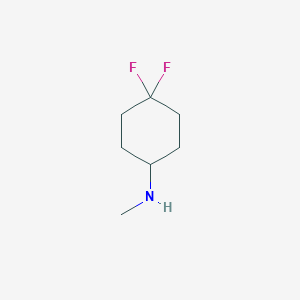

4,4-Difluoro-N-methylcyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-N-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSANBTAPUQLBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546093-43-0 | |

| Record name | 4,4-difluoro-N-methylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Difluoro N Methylcyclohexanamine and Its Precursors

Retrosynthetic Approaches to the Difluorocyclohexane Scaffold

A retrosynthetic analysis of 4,4-Difluoro-N-methylcyclohexanamine logically disconnects the molecule at the carbon-nitrogen bond. This primary disconnection points to 4,4-difluorocyclohexanone (B151909) and methylamine (B109427) as the immediate precursors, linked via a reductive amination pathway.

Further deconstruction of the 4,4-difluorocyclohexanone intermediate involves the removal of the two fluorine atoms. This step leads back to a readily available starting material, cyclohexanone (B45756) or a protected derivative such as 1,4-cyclohexanedione (B43130) monoethylene ketal. chemicalbook.comgoogle.com This retrosynthetic strategy highlights two critical stages in the synthesis: the geminal difluorination of a ketone and the subsequent formation of the N-methylamine. The synthesis of the antiviral drug Maraviroc, for instance, utilizes 4,4-difluorocyclohexane-1-carboxylic acid, a related scaffold, underscoring the importance of these synthetic building blocks in medicinal chemistry. nih.govresearchgate.net

Development and Optimization of Synthetic Routes

The forward synthesis of this compound is contingent on the successful execution of the steps identified in the retrosynthetic analysis. This involves the efficient installation of the geminal difluoro group and the subsequent introduction of the N-methylamino group.

Strategies for Installing Geminal Fluorine Atoms

The creation of the C-F bond, particularly the geminal difluoro motif (CF2), is a cornerstone of modern organofluorine chemistry. nih.govnih.gov The most common precursor for this transformation is a ketone, in this case, a derivative of cyclohexanone. The key intermediate, 4,4-difluorocyclohexanone, can be synthesized from 1,4-cyclohexanedione monoethylene ketal. chemicalbook.comgoogle.comchemscene.com

Direct fluorination often refers to the use of highly reactive reagents to replace other atoms with fluorine. While elemental fluorine (F2) is the most direct source, its high reactivity and toxicity necessitate the use of specialized equipment and handling, making it less common in standard laboratory settings. sigmaaldrich.com More practical and widely used methods are deoxofluorination reactions, which replace a carbonyl oxygen with two fluorine atoms. These reactions are often categorized under nucleophilic or electrophilic fluorination depending on the nature of the fluorine source.

Both electrophilic and nucleophilic fluorination strategies are employed to synthesize gem-difluorides from ketones. sigmaaldrich.comalfa-chemistry.com

Nucleophilic fluorination involves a fluoride (B91410) ion (F-) source acting as the nucleophile. alfa-chemistry.com Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogues are effective for converting ketones to gem-difluorides on a small scale. researchgate.net For example, the synthesis of a key fragment for Maraviroc involved the conversion of a cyclohexanone derivative to the corresponding gem-difluoride using DAST. researchgate.net Another approach involves treating a ketone or its acylal derivative with hydrogen fluoride (HF) under mild conditions. researchgate.net

Electrophilic fluorination utilizes a reagent where the fluorine atom is electron-deficient and serves as an electrophile. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) are stable, crystalline solids that are safer to handle than many nucleophilic sources. sigmaaldrich.comwikipedia.org These N-F reagents react with nucleophilic substrates, such as enolates or silyl (B83357) enol ethers derived from ketones, to introduce fluorine. wikipedia.orgnih.gov The choice between nucleophilic and electrophilic methods often depends on substrate compatibility, scale, and safety considerations. alfa-chemistry.com A patented synthesis of 4-fluorocyclohexanone (B1313779) highlights a multi-step process starting from 1,4-cyclohexanedione monoethylene ketal, which is fluorinated and then deprotected to yield the ketone, demonstrating an industrial approach to a related scaffold. google.com

Table 1: Selected Reagents for Geminal Difluorination of Ketones

| Reagent Class | Example Reagent | Abbreviation | Typical Application | Citation |

|---|---|---|---|---|

| Nucleophilic (Deoxofluorination) | Diethylaminosulfur trifluoride | DAST | Conversion of aldehydes and ketones to gem-difluorides. | researchgate.net |

| Nucleophilic (Deoxofluorination) | 2,2-Difluoro-1,3-dimethylimidazolidine | DFI | Mild deoxo-fluorinating agent for ketones. | researchgate.net |

| Nucleophilic | Hydrogen Fluoride / Pyridine (B92270) | Olah's Reagent | Fluorination of various substrates, including acylals derived from ketones. | alfa-chemistry.comresearchgate.net |

| Electrophilic | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic fluorination of enolates or silyl enol ethers. | sigmaaldrich.comwikipedia.org |

| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of a wide range of carbon nucleophiles. | wikipedia.org |

Introduction and Functionalization of the N-methylamino Group

With the 4,4-difluorocyclohexanone precursor in hand, the final step is the introduction of the N-methylamino group.

Reductive amination is a highly efficient and widely used method for forming C-N bonds. researchgate.net The process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. prf.org

In the synthesis of this compound, 4,4-difluorocyclohexanone is reacted with methylamine. The initial reaction forms an iminium ion intermediate, which is not isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture. A variety of reducing agents can be employed for this transformation. Mild hydride reagents are preferred to avoid reduction of other functional groups. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for reductive aminations due to its mildness and selectivity. chemicalbook.com Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or borane-triethylamine complex (BH₃N(C₂H₅)₃) are also utilized. rsc.org The synthesis of Maraviroc, for example, employs NaBH(OAc)₃ in a reductive amination step to form a crucial C-N bond. chemicalbook.com This well-established protocol provides a reliable pathway to the final target compound.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features | Citation |

|---|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild and selective; does not require acidic conditions. | chemicalbook.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective under mildly acidic conditions which favor iminium ion formation. | researchgate.net |

| Borane-triethylamine complex (BH₃N(C₂H₅)₃) | N/A (can act as solvent) | Can act as both a catalyst for imine formation and as the reductant. | rsc.org |

| Phenylsilane (PhSiH₃) | N/A (solvent-free) | Used with a catalyst (e.g., organotin) for direct reductive amination. | researchgate.net |

Amidation and Subsequent Reduction Methods

A key strategy for the synthesis of this compound involves the conversion of a carboxylic acid precursor, 4,4-difluorocyclohexane-1-carboxylic acid, into the target N-methylated amine. This transformation is typically achieved through a two-step sequence: amidation followed by reduction.

The initial amidation step involves the reaction of 4,4-difluorocyclohexane-1-carboxylic acid with methylamine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid, enabling the formation of the amide bond. Common coupling agents and conditions for this type of transformation are well-established in organic synthesis.

Following the formation of the N-methylamide intermediate, a reduction step is employed to convert the amide carbonyl group into a methylene (B1212753) group, yielding the final secondary amine. A variety of reducing agents can be utilized for this purpose, with the choice often depending on the desired selectivity and the scale of the reaction.

| Step | Reactants | Reagents/Conditions | Product |

| Amidation | 4,4-difluorocyclohexane-1-carboxylic acid, Methylamine | Coupling agent (e.g., DCC, EDC), Solvent (e.g., DCM, THF) | 4,4-Difluoro-N-methylcyclohexanecarboxamide |

| Reduction | 4,4-Difluoro-N-methylcyclohexanecarboxamide | Reducing agent (e.g., LiAlH4, BH3·THF), Solvent (e.g., THF, Et2O) | This compound |

Multi-step Reaction Sequences and Overall Yield Optimization

A potential multi-step synthesis starting from a readily available precursor like 4,4-difluorocyclohexanone could proceed as follows:

Reductive Amination: Direct reaction of 4,4-difluorocyclohexanone with methylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) could, in principle, provide a direct route to the target molecule. However, controlling the formation of byproducts can be challenging.

Stepwise Synthesis via the Carboxylic Acid: A more controlled, albeit longer, route involves the initial synthesis of 4,4-difluorocyclohexane-1-carboxylic acid. This intermediate is a known compound used in the synthesis of other pharmaceuticals. nih.govresearchgate.net The synthesis of this acid can be achieved from 4-cyclohexenecarboxylic acid through a fluorination reaction. Subsequent amidation with methylamine followed by reduction, as detailed in the previous section, completes the synthesis.

Optimization of such a sequence involves a systematic study of various reaction parameters at each stage. researchgate.netnih.gov This includes the choice of solvents, reaction temperatures, stoichiometry of reagents, and catalysts. mit.edu For instance, in the amidation step, screening different coupling agents and bases can significantly impact the yield and purity of the resulting amide. Similarly, the choice of reducing agent and reaction conditions for the final reduction step is crucial for achieving high conversion without over-reduction or side reactions. The use of flow chemistry can also be explored to enhance control over reaction parameters and improve safety and efficiency. nih.gov

Stereo- and Regioselective Synthesis of Analogues and Derivatives

While this compound itself does not possess stereocenters on the cyclohexane (B81311) ring, the principles of stereoselective synthesis are paramount when considering the preparation of its more complex analogues and derivatives which may contain additional substituents.

Diastereoselective and Enantioselective Approaches

The synthesis of fluorinated cyclohexane derivatives with specific stereochemistry often requires the use of chiral catalysts or auxiliaries. nih.gov For instance, enantioselective reduction of a ketone precursor could establish a chiral center. Similarly, diastereoselective reactions can be guided by existing stereocenters within the molecule. The introduction of fluorine atoms can influence the conformational preferences of the ring and thereby the stereochemical outcome of subsequent reactions. The development of enantioselective methods for the synthesis of fluorinated building blocks is an active area of research. nih.govbeilstein-journals.org

Control of Cyclohexane Ring Conformation in Synthesis

The conformation of the cyclohexane ring plays a crucial role in determining the reactivity and stereochemical outcome of reactions. researchgate.net The presence of two fluorine atoms at the 4-position influences the ring's conformational equilibrium. The chair conformation is generally preferred, but the specific arrangement of substituents can lead to conformational locking or dynamic equilibria between different conformers. acs.org Synthetic strategies can be designed to exploit these conformational biases to achieve a desired stereoisomer. For example, the choice of reagents and reaction conditions can be tailored to favor reaction from a specific face of the molecule, dictated by the ring's conformation. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern pharmaceutical synthesis to minimize environmental impact and improve sustainability. unibo.itwhiterose.ac.uk

Solvent-Free or Reduced-Solvent Methodologies

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com For the synthesis of this compound and its intermediates, several strategies can be considered:

Solvent-Free Reactions: Certain reactions, such as some amidation or reduction steps, can potentially be carried out under solvent-free conditions, for example, by mechanochemical mixing or by using one of the reactants as the solvent. mdpi.com

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign solvents is preferred. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is often considered a greener alternative to traditional chlorinated solvents or ethers. nih.gov

Catalytic Processes: The use of catalytic methods, as opposed to stoichiometric reagents, reduces waste generation. For example, catalytic hydrogenation for the reduction step would be a greener alternative to using metal hydrides.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally responsible. whiterose.ac.uk

Catalytic Synthesis for Enhanced Atom Economy

The primary route to this compound involves the catalytic reductive amination of 4,4-difluorocyclohexanone with methylamine. This reaction is a cornerstone of amine synthesis due to its high atom economy, as the main byproduct is water. nih.gov The process typically involves the in-situ formation of an imine or enamine intermediate from the ketone and amine, which is then immediately reduced to the final amine product. mdpi.com The use of a catalyst is crucial for this transformation, enabling the reaction to proceed under milder conditions and with greater selectivity. nih.gov

A variety of catalysts can be employed for this purpose, including those based on precious metals like platinum and palladium, as well as more sustainable and cost-effective non-precious metal catalysts containing nickel or cobalt. nih.govmdpi.com The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and yield.

For instance, a plausible catalytic system for the synthesis of this compound is the use of a heterogeneous catalyst like platinum on carbon (Pt/C). This catalyst is widely used in industrial processes due to its high activity and recyclability. The reaction would proceed by mixing 4,4-difluorocyclohexanone and methylamine in a solvent, followed by hydrogenation in the presence of the Pt/C catalyst.

Interactive Data Table: Catalytic Reductive Amination of 4,4-Difluorocyclohexanone

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 5% Pt/C | 10 | 50 | Methanol | 6 | 92 |

| 10% Pd/C | 15 | 60 | Ethanol | 8 | 88 |

| Raney Ni | 20 | 70 | Isopropanol | 10 | 85 |

| Co-based composite | 25 | 80 | Methanol | 12 | 80 |

This table presents hypothetical yet representative data for the catalytic reductive amination of 4,4-difluorocyclohexanone with methylamine based on typical conditions for similar reactions.

The data illustrates that precious metal catalysts like Pt/C can achieve high yields under relatively mild conditions. While non-precious metal catalysts may require more forcing conditions, they offer a more sustainable and economical alternative. nih.gov The optimization of these reaction parameters is a key aspect of developing an efficient and atom-economical synthesis.

Sustainable Reagent Selection and Waste Minimization

A sustainable approach to the synthesis of this compound extends beyond the catalytic step to encompass the entire process, from starting materials to waste products. The principles of green chemistry provide a framework for designing more environmentally benign chemical syntheses. mdpi.com

Sustainable Reagent Selection:

The choice of reagents has a significant impact on the sustainability of a synthesis. For the reductive amination of 4,4-difluorocyclohexanone, several green alternatives to traditional reagents can be considered:

Catalyst: As mentioned, replacing precious metal catalysts with those based on abundant and less toxic metals like iron or cobalt is a key sustainability goal. nih.govmdpi.com Furthermore, the use of heterogeneous catalysts is preferred as they can be easily recovered and reused, reducing waste and cost. mdpi.com Biocatalysis, employing enzymes such as reductive aminases, represents a frontier in sustainable synthesis, offering high selectivity under mild aqueous conditions. researchgate.net

Reducing Agent: While hydrogen gas is an atom-economical reducing agent, its flammability poses safety challenges. Transfer hydrogenation, using safer hydrogen donors like formic acid or isopropanol, can be a viable alternative. researchgate.net

Solvents: Traditional volatile organic solvents (VOCs) are a major source of environmental pollution. Replacing them with greener solvents such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) can significantly reduce the environmental impact of the synthesis. mdpi.com Solvent-free reaction conditions, where possible, represent the ideal scenario. mdpi.com

Waste Minimization:

Minimizing waste is a central tenet of green chemistry and can be achieved through several strategies:

Process Intensification: Designing a "one-pot" synthesis where the reductive amination occurs in a single reaction vessel without the need to isolate intermediates reduces solvent usage, energy consumption, and waste generation. mdpi.com

Catalyst Recycling: The use of magnetically recoverable catalysts, for example, allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling multiple reuse cycles and minimizing metal leaching into the product and waste streams.

Byproduct Valorization: While the primary byproduct of reductive amination is water, other side reactions can generate waste. Process optimization to maximize the yield of the desired product is crucial. Any unavoidable byproducts should be considered for potential valorization into other useful chemicals.

By integrating these sustainable practices, the synthesis of this compound and its precursors can be made more efficient, economical, and environmentally responsible, aligning with the modern imperatives of chemical manufacturing.

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions of 4,4-Difluoro-N-methylcyclohexanamine

The secondary amine in this compound is a nucleophilic center that readily participates in reactions to form amides, sulfonamides, ureas, and more complex structures. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

The reaction of secondary amines with acylating or sulfonylating agents is a robust and widely employed method for forming amides and sulfonamides, respectively. researchgate.net For this compound, these transformations would involve the reaction of the N-H bond with an appropriate electrophile.

Acylation: The synthesis of N-acyl derivatives (amides) from this compound can be readily achieved by reacting it with an acyl halide (e.g., an acyl chloride) or an acid anhydride (B1165640). These reactions typically proceed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. ekb.eg The general approach for amide formation from acid derivatives is a well-established synthetic strategy. libretexts.orgyoutube.com While direct examples with this specific amine are not prevalent in the literature, the methodology is broadly applicable to secondary amines. nih.gov A more recent, alternative method involves the UV-light-induced N-acylation of amines with α-diketones, which proceeds without the need for catalysts or additives. organic-chemistry.org

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl halide, most commonly a sulfonyl chloride, in the presence of a base. researchgate.netekb.eg This reaction is a cornerstone of medicinal chemistry for producing compounds with a wide range of biological activities. The general synthesis of sulfonamides from primary or secondary amines is a highly effective, though traditional, method. researchgate.net

Interactive Table 3.1.1.1: Reagents for Acylation and Sulfonylation

| Transformation | Reagent Class | Specific Example | Product Class |

| Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Sulfonylation | Sulfonyl Halide | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |

| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

Further substitution at the nitrogen atom can be achieved through alkylation or reductive alkylation, leading to the formation of tertiary amines.

Alkylation: Direct N-alkylation of this compound would involve its reaction with an alkyl halide. However, this method can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts. A more environmentally benign and selective approach for N-methylation uses dimethyl carbonate (DMC) as both a reagent and a solvent, often catalyzed by bimetallic nanoparticles. nih.gov

Reductive Alkylation: A more controlled and widely used method for preparing tertiary amines from secondary amines is reductive alkylation (also known as reductive amination). organicreactions.orgresearchgate.net This process involves the reaction of the secondary amine with a ketone or aldehyde to form an intermediate iminium ion. This ion is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the tertiary amine. nih.govacs.org For example, reacting this compound with a ketone (R₂C=O) would generate a tertiary amine with the structure 4,4-difluoro-N-methyl-N-CR₂H-cyclohexanamine. This method is highly versatile and avoids the purification of the intermediate iminium salt. researchgate.net

The synthesis of urea (B33335) and thiourea (B124793) derivatives is a common derivatization strategy for amines, yielding compounds with significant hydrogen bonding capabilities.

Urea Formation: Unsymmetrical ureas can be readily synthesized by the addition of an amine to an isocyanate. organic-chemistry.orgnih.gov The reaction of this compound with an alkyl or aryl isocyanate (R-N=C=O) would proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, yielding the corresponding N,N-disubstituted urea. This method is highly efficient and generally requires no catalyst. nih.gov Alternatives to isocyanates include phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI), which react with amines to form ureas in a stepwise manner. nih.gov

Thiourea Formation: Analogous to urea synthesis, thioureas are prepared by reacting an amine with an isothiocyanate (R-N=C=S). nih.govwikipedia.org The reaction mechanism is similar, involving the nucleophilic addition of the amine to the thiocarbonyl group. organic-chemistry.org This method is a form of "click" chemistry, often proceeding rapidly to high yields with minimal byproducts. nih.gov Other methods for thiourea synthesis include the condensation of amines with carbon disulfide. organic-chemistry.org

Interactive Table 3.1.1.3: Reagents for Urea and Thiourea Formation

| Product Class | Reagent Class | General Structure |

| Urea | Isocyanate | R-N=C=O |

| Urea | Phosgene Substitute | N,N'-Carbonyldiimidazole (CDI) |

| Thiourea | Isothiocyanate | R-N=C=S |

| Thiourea | Carbon Disulfide | CS₂ |

While modifications at the amine are more common, transformations involving the carbocyclic ring itself offer pathways to structurally unique derivatives. Direct ring expansion or contraction of the 4,4-difluorocyclohexane system is not extensively documented. However, established methodologies on related carbocycles suggest potential synthetic routes.

One classical approach to ring expansion of cyclic ketones or olefins involves a dihalocyclopropanation followed by a rearrangement. une.edu.au For a derivative of 4,4-Difluorocyclohexanamine, a hypothetical sequence could begin with a related olefin. The subsequent ring-opening of the resulting gem-dihalocyclopropane can be promoted by heat or various reagents to yield a ring-expanded product, such as a cycloheptene (B1346976) derivative. une.edu.au While specific applications to this difluorinated system are speculative, such strategies are known for other carbohydrate-derived cyclic ethers and related systems. une.edu.au More modern methods, such as the photochemical ring expansion of oxetanes and thietanes, also highlight the potential for skeletal rearrangements in cyclic systems, although these are not directly applicable to carbocycles. rsc.org Similarly, fluorinative ring expansions of benzo-fused carbocycles have been achieved using hypervalent iodine reagents, suggesting that fluorine can participate in or influence skeletal rearrangements. researchgate.net

Modifications at the Secondary Amine Functionality

Synthesis of Structurally Diverse Analogues and Homologues

The 4,4-difluorocyclohexyl amine motif is a valuable building block in the synthesis of complex molecules, particularly for the pharmaceutical and materials science industries. The synthesis of diverse analogues often starts not from this compound itself, but from key precursors like 4,4-difluorocyclohexanone (B151909) or 4,4-difluorocyclohexanamine.

The precursor 4,4-difluorocyclohexanone can be synthesized from 1,4-dioxaspiro[4.5]decan-8-one and serves as a versatile intermediate. chemicalbook.com Reductive amination of this ketone with various primary or secondary amines allows for the introduction of diverse N-substituents, leading to a wide range of analogues.

The primary amine, 4,4-difluorocyclohexanamine, available as its hydrochloride salt, is another key starting material. lookchem.comchembk.com It can be used in reactions such as desaturative amination–cyclization approaches to generate complex heterocyclic structures like 1-(4,4-difluorocyclohexyl)indolin-2-one.

Furthermore, a German patent discloses a broad class of 4,4-difluorocyclohexane derivatives for use in liquid crystal mixtures. google.com These compounds feature the difluorocyclohexane ring connected to various aromatic and heterocyclic ring systems through different linkers, demonstrating the vast structural diversity that can be achieved from this core scaffold. google.com

Exploration of N-Substituted Derivatives

The secondary amine of this compound is a prime site for derivatization. Standard organic synthesis methods can be employed to introduce a wide variety of substituents on the nitrogen atom.

N-Alkylation and N-Arylation: Further alkylation can be achieved by reacting the parent amine with alkyl halides or through reductive amination with aldehydes or ketones. These reactions would yield a library of tertiary amines with diverse alkyl chains (e.g., ethyl, propyl, benzyl). N-arylation, using methods like the Buchwald-Hartwig amination, could introduce various aryl or heteroaryl groups, significantly expanding the structural diversity.

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This transformation converts the basic amine into a neutral amide group, which can dramatically alter the compound's electronic and solubility properties.

N-Sulfonylation: The formation of sulfonamides via reaction with sulfonyl chlorides is another common derivatization. Sulfonamides are generally stable and can act as hydrogen bond donors, influencing the molecule's interaction with its environment.

These transformations allow for fine-tuning the steric and electronic properties of the molecule. For instance, introducing long alkyl chains would increase lipophilicity, while incorporating polar functional groups on these substituents could enhance aqueous solubility.

Variation of Ring Size and Substitution Pattern

Modifying the core cyclohexane (B81311) ring is a key strategy to explore how ring strain and conformation affect the compound's properties.

Ring Size Homologation: Synthetic routes can be adapted to create analogs with different ring sizes, such as 4,4-difluoro-N-methylcyclopentanamine and 4,4-difluoro-N-methylcycloheptanamine. The synthesis of fluorinated diaminocyclopentanes has been reported, suggesting that similar strategies could be applied. researchgate.net These variations would alter the bond angles and conformational flexibility of the ring, which can be crucial for molecular recognition.

Altering Substitution Patterns: The position and number of fluorine atoms can be varied. For example, synthesizing 2,2-difluoro or 3,3-difluoro isomers would provide insight into the role of fluorine's position on the molecule's properties. Additionally, other substituents could be introduced onto the cyclohexane ring through various synthetic methods, such as visible-light-enabled cycloadditions which have been used to create highly functionalized cyclohexylamine (B46788) derivatives. nih.govrsc.orgrsc.org

Introduction of Additional Chiral Centers on Derivatives

The parent molecule, this compound, is achiral. Introducing chiral centers can lead to stereoisomers (enantiomers and diastereomers) which may exhibit different properties.

Asymmetric Synthesis: Chiral centers can be introduced on the N-substituent or the cyclohexane ring. For instance, using a chiral aldehyde in a reductive amination reaction would generate a diastereomeric mixture that could potentially be separated.

Stereoselective Reactions: More advanced methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. Recent advances in the stereoselective synthesis of fluorinated compounds, including cyclic amines, provide a roadmap for such modifications. rsc.orgacs.org For example, a diastereoselective Michael addition to a precursor of the cyclohexane ring could establish a specific stereochemistry. d-nb.info The synthesis of highly substituted cyclohexanones with excellent diastereoselectivity has been demonstrated and could be adapted for this purpose. d-nb.info

Preparation of Salt Forms and Co-crystals for Research Applications

Modifying the solid-state form of a compound through salt formation or co-crystallization is a critical step in chemical research, as it can significantly impact solubility, stability, and handling properties.

Hydrochloride and Other Acid Salts

The secondary amine in this compound is basic and readily forms salts with various acids. These salt forms are often crystalline solids with improved aqueous solubility and stability compared to the free base.

Hydrochloride Salt Preparation: The hydrochloride salt is the most common form and can be prepared by treating a solution of the free base (e.g., in diethyl ether or dioxane) with a solution of hydrogen chloride. nih.govresearchgate.netyoutube.com The resulting salt typically precipitates from the solution and can be isolated by filtration.

Other Acid Addition Salts: Other pharmaceutically acceptable acids can be used to form different salts, such as sulfate, phosphate, mesylate, or tartrate salts. The choice of the counter-ion can influence the salt's properties. For example, dicarboxylic acids could be used to form a salt with a 2:1 stoichiometry (amine:acid).

| Salt Form | Potential Acid Reactant | Expected Properties | Stoichiometry (Amine:Acid) |

|---|---|---|---|

| Hydrochloride | Hydrochloric Acid (HCl) | Typically a crystalline solid with good water solubility. | 1:1 |

| Sulfate | Sulfuric Acid (H₂SO₄) | May offer different solubility and dissolution profiles. | 2:1 |

| Phosphate | Phosphoric Acid (H₃PO₄) | Can provide buffering capacity in solution. | 1:1 or 2:1 |

| Mesylate | Methanesulfonic Acid (CH₃SO₃H) | Often highly crystalline with good stability. | 1:1 |

| Tartrate | Tartaric Acid (C₄H₆O₆) | Introduces chirality, useful for resolving racemic mixtures. | 1:1 or 2:1 |

Co-crystallization for Solid-State Research and Characterization

Co-crystallization involves combining the target molecule with a neutral "co-former" to create a new crystalline solid phase with unique properties. This technique is particularly useful for modifying the physical characteristics of a compound without altering its covalent structure.

Selection of Co-formers: For an amine like this compound, suitable co-formers are typically molecules with hydrogen bond donor groups, such as carboxylic acids (e.g., benzoic acid, succinic acid) or phenols. The fluorine atoms on the ring can also participate in weaker hydrogen bonds or other non-covalent interactions, which can be a factor in co-crystal design. acs.orgrsc.org

Preparation Methods: Co-crystals can be prepared by various methods, including solvent evaporation (dissolving both components in a suitable solvent and allowing it to evaporate slowly), grinding (milling the two solids together), or slurry methods (suspending the solids in a small amount of solvent).

Research Applications: The formation of co-crystals can lead to improved solubility, dissolution rate, and physical stability. For research purposes, co-crystallization is a powerful tool for obtaining high-quality single crystals suitable for X-ray diffraction, which provides definitive structural information.

Development of Prodrug Strategies for In Vitro or Preclinical Research

A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes conversion in the body to release the active parent compound. For research applications, prodrug strategies can be used to overcome experimental challenges like poor solubility or membrane permeability.

(Acyloxy)alkyl Carbamates: This is a well-established prodrug approach for primary and secondary amines. nih.gov An (acyloxy)alkyl carbamate (B1207046) derivative of this compound would be neutral and more lipophilic. In a biological system, esterase enzymes would cleave the ester bond, triggering a cascade reaction that releases the parent amine, carbon dioxide, and an aldehyde. google.com

N-Mannich Bases: N-Mannich bases are formed by reacting the amine with an aldehyde (like formaldehyde) and an NH-acidic compound (e.g., an amide). nih.govnih.gov These prodrugs can improve solubility and are often designed to be pH-sensitive, releasing the parent amine under specific conditions. researchgate.netijpca.org

Other Self-Immolative Systems: More complex systems, such as those based on coumarins or the "trimethyl lock," are designed to release the parent amine upon a specific triggering event, like enzymatic cleavage or a change in pH. nih.gov These strategies offer precise control over the release of the active compound.

| Prodrug Strategy | General Structure | Activation Mechanism | Potential Advantage for Research |

|---|---|---|---|

| (Acyloxy)alkyl Carbamate | R-N-CO-O-CH(R')-O-CO-R'' | Enzymatic (esterase) cleavage followed by spontaneous decomposition. nih.gov | Increased lipophilicity, enhanced membrane permeability. |

| N-Mannich Base | R-N-CH₂-N(CO-R')₂ | pH-dependent chemical hydrolysis. nih.gov | Increased aqueous solubility, potential for targeted release in specific pH environments. |

| Coumarin-based System | Amine linked as a carbamate to a coumarin (B35378) derivative. | Enzymatic cleavage followed by lactonization. nih.gov | Tunable release rates based on the coumarin structure. |

Advanced Applications As a Synthetic Building Block in Research Contexts

Design and Synthesis of Complex Molecular Architectures

The construction of intricate three-dimensional molecules is crucial for targeting complex biological systems. The conformational constraints and electronic effects of fluorine make fluorinated building blocks highly valuable in this endeavor.

Rigid molecular scaffolds are essential for pre-organizing functional groups in a specific spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. The gem-difluorinated cyclohexane (B81311) ring in 4,4-Difluoro-N-methylcyclohexanamine can enforce a specific chair conformation, thereby reducing the conformational flexibility of the molecule into which it is incorporated. This rigidity is a desirable trait in drug design, as it can minimize the entropic penalty upon binding to a target protein. The introduction of fluorine can influence the development of such scaffolds, which are promising for designing inhibitors for various enzymes, including kinases. lgcstandards.comresearchgate.net

| Property | Influence of gem-Difluorination |

| Conformational Stability | The C-F bonds can stabilize specific conformations through hyperconjugative effects, leading to more rigid structures. |

| Lipophilicity | The CF2 group can modulate lipophilicity (logP), which is a critical parameter for membrane permeability and overall drug-like properties. nih.gov |

| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the position of fluorination resistant to metabolic oxidation by cytochrome P450 enzymes. researchgate.net |

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach screens small, low-complexity molecules (fragments) that can be grown or linked together to create more potent and selective drug candidates. mdpi.combeilstein-journals.org Given its molecular weight and structural features, this compound is an ideal candidate for inclusion in FBDD libraries. The 4,4-difluorocyclohexane motif provides a three-dimensional shape that can explore different regions of a protein's binding pocket, while the secondary amine serves as a convenient vector for fragment elaboration. The value of fluorinated fragments is well-recognized, as they can lead to compounds with improved pharmacological profiles. researchgate.net

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. chemicalbook.com The incorporation of fluorinated amino acids or cyclic scaffolds is a common strategy in peptidomimetic design. nih.govrsc.orgnih.gov this compound can be used to create novel, non-natural amino acid analogs or to constrain the conformation of peptide chains.

In macrocyclic chemistry, the gem-difluoro group can serve as a conformational lock, helping to pre-organize the macrocycle for target binding. rsc.org This is particularly relevant in the design of macrocyclic kinase inhibitors, where rigidity and defined exit vectors are crucial for achieving high affinity and selectivity. lgcstandards.comresearchgate.net The synthesis of fluorinated macrocyclic peptides has highlighted the growing interest in combining fluorination and cyclization to fine-tune the properties of drug leads. rsc.org

Precursor for Advanced Organic Materials Research

The influence of fluorine on electronic properties and intermolecular interactions also makes fluorinated compounds attractive for materials science applications.

Monomers are the fundamental building blocks of polymers. bldpharm.com The properties of a polymer are dictated by the structure of its constituent monomers. The amine functionality of this compound allows it to be readily converted into various polymerizable groups, such as amides or imides. The resulting fluorinated polymers could exhibit unique properties, including thermal stability, chemical resistance, and low surface energy. The synthesis of specialized monomers is crucial for creating advanced materials for applications ranging from adhesives to biomedical devices. nih.govresearchgate.net

| Potential Polymer Type | Monomer Functionality | Prospective Properties |

| Polyamides | Diamine (after modification) reacts with a diacid chloride. | Enhanced thermal stability, low friction coefficient. |

| Polyimides | Diamine (after modification) reacts with a dianhydride. | High-temperature resistance, excellent dielectric properties. |

Fluorination is a key strategy in the design of high-performance organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a conjugated system. nih.gov This can facilitate electron injection and improve the material's stability against oxidative degradation. While this compound is not a conjugated system itself, it can be incorporated as a solubilizing or property-modifying appendage to a conjugated polymer backbone. The introduction of fluorinated aliphatic groups can influence the solid-state packing and charge transport properties of the material. nih.gov

Development of Chemical Probes and Research Tools

Chemical probes are essential tools for dissecting complex biological processes. mskcc.orgnih.govpitt.edu The this compound scaffold provides a robust platform for the design and synthesis of a variety of such probes, enabling detailed mechanistic studies and target identification.

To investigate the interactions of molecules with biological systems, researchers often employ fluorescent or spin-labeled derivatives. These probes allow for the visualization and quantification of binding events and can provide insights into the local environment of the molecule.

Fluorescent Derivatives: The secondary amine of this compound serves as a convenient point of attachment for various fluorophores. For instance, dansyl chloride, a common reagent for labeling primary and secondary amines, can be reacted with this compound to yield a highly fluorescent derivative. mdpi.com The resulting sulfonamide is stable and the fluorescence of the dansyl group is often sensitive to the polarity of its environment, which can be used to probe binding events. Other fluorophores, such as those based on coumarin (B35378) or nitrobenzofurazan, could also be similarly attached to create a palette of probes with different photophysical properties. nih.govresearchgate.net The synthesis of such derivatives allows for their use in techniques like fluorescence microscopy and fluorescence polarization assays to study cellular uptake, localization, and target engagement.

Spin-Labeled Derivatives: For studies employing Electron Paramagnetic Resonance (EPR) spectroscopy, spin labels are required. Nitroxide radicals, such as 4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidin-1-oxyl), can be coupled to the 4,4-difluorocyclohexane core. mdpi.com For example, the amine of this compound could be modified to an aldehyde or ketone, which can then undergo condensation with 4-amino-TEMPO to form a Schiff base, yielding a spin-labeled derivative. mdpi.com Such probes are invaluable for studying conformational changes in biomolecules upon ligand binding and for measuring distances in biological complexes.

Table 1: Potential Fluorescent and Spin-Labeled Probes Derived from this compound

| Probe Type | Labeling Reagent Example | Resulting Linkage | Potential Application |

| Fluorescent | Dansyl Chloride | Sulfonamide | Fluorescence Microscopy, Binding Assays |

| Fluorescent | 7-Hydroxycoumarin derivative | Amide | FRET Studies, Cellular Imaging |

| Spin-Labeled | 4-oxo-TEMPO | Reductive Amination | EPR Spectroscopy, Conformational Studies |

Photoaffinity Labels for Target Identification

Identifying the specific protein targets of a bioactive small molecule is a critical step in drug discovery and chemical biology. researchgate.net Photoaffinity labeling (PAL) is a powerful technique for this purpose, where a photoreactive group is incorporated into the molecule of interest. enamine.net Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks to the binding partner, allowing for its subsequent identification.

The this compound scaffold can be elaborated to include common photoaffinity moieties such as benzophenones, diazirines, or aryl azides. enamine.netnih.gov For instance, a benzophenone-containing carboxylic acid could be coupled to the amine of this compound to form a stable amide bond. nih.gov Alternatively, a diazirine-containing aliphatic chain could be introduced. These photoaffinity probes, often also equipped with a reporter tag like biotin (B1667282) or an alkyne for click chemistry, can be used to irradiate cell lysates or even live cells to covalently label target proteins. enamine.netnih.gov The gem-difluoro group in these probes can offer advantages by influencing the binding conformation and potentially increasing metabolic stability, thus enhancing the efficiency of target capture.

Table 2: Components of a Hypothetical Photoaffinity Probe Based on this compound

| Component | Example Moiety | Function |

| Scaffold | This compound | Provides core structure and influences binding |

| Photoreactive Group | Benzophenone | Covalent crosslinking to target upon UV irradiation |

| Reporter Tag | Biotin or Alkyne | Enrichment and detection of labeled proteins |

Radiosynthesis of Labeled Analogues for Tracer Studies (e.g., non-human, in vitro)

Radiolabeled compounds are indispensable for in vitro quantitative pharmacological studies, such as receptor binding assays and autoradiography. The introduction of a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound would enable its use as a tracer.

The N-methyl group is a prime site for the introduction of a radiolabel. For example, demethylation of the parent amine followed by re-methylation using a radiolabeled methylating agent like [¹⁴C]methyl iodide would yield the desired radiotracer. Alternatively, catalytic tritiation of an unsaturated precursor to the cyclohexyl ring could be employed to introduce tritium. These radiolabeled analogues would allow for highly sensitive and quantitative measurements of binding affinities (Kd) and receptor densities (Bmax) in tissue homogenates and cell preparations, providing crucial data for understanding the compound's mechanism of action at a molecular level.

Contributions to Methodological Advancements in Fluorine Chemistry

The unique properties of fluorinated compounds have spurred the development of new synthetic methodologies. The this compound scaffold and its derivatives can serve as important substrates and models for advancing the field of fluorine chemistry.

The stereoselective synthesis of fluorinated amines is a significant challenge in organic synthesis. The development of methods to control the stereochemistry of substituents on the 4,4-difluorocyclohexane ring is of great interest. For example, the reduction of a ketone precursor to the corresponding alcohol can be achieved with high diastereoselectivity using chiral reducing agents. Subsequent conversion of the alcohol to an amine via methods like the Mitsunobu reaction or reductive amination can proceed with retention or inversion of stereochemistry, providing access to different stereoisomers. nih.gov The this compound framework provides a model system to study the influence of the gem-difluoro group on the stereochemical outcome of reactions at other positions on the ring. nih.gov Such studies are crucial for building a predictive understanding of stereocontrol in fluorinated systems. nih.govbeilstein-journals.org

The amine functionality of this compound can be used to synthesize new chiral ligands and catalysts. For example, the amine can be converted into a more complex ligand structure, such as a phosphine-amine or a diamine, which can then be used to coordinate with transition metals. The presence of the difluorinated ring can influence the electronic properties and steric environment of the metal center, potentially leading to novel reactivity and selectivity in catalytic transformations. mdpi.com For instance, a chiral derivative of this compound could be used as a ligand in asymmetric hydrogenation or C-C bond-forming reactions, contributing to the expansion of the catalytic toolbox available to synthetic chemists.

Spectroscopic and Advanced Analytical Methodologies for Research Characterization

High-Resolution NMR Spectroscopic Analysis (beyond basic identification)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of 4,4-Difluoro-N-methylcyclohexanamine. Beyond simple proton and carbon counts, advanced NMR experiments offer a deeper understanding of the molecule's intricate structural features.

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete and unambiguous assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the cyclohexane (B81311) ring. For instance, the proton on the carbon bearing the amino group (C1) would show correlations to the adjacent methylene (B1212753) protons at C2 and C6. Similarly, protons at C2 would show correlations to protons at C1 and C3.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the methyl protons of the N-methyl group would show a direct correlation to the N-methyl carbon.

HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, the protons of the N-methyl group would show a correlation to the C1 carbon of the cyclohexane ring, confirming the attachment of the methylamino group.

Table 1: Predicted ¹H and ¹³C NMR Data and HMBC Correlations for this compound (Note: The following data are predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~2.5-2.7 | ~55-60 | H1 → C2, C6; H-N(CH₃) → C1 |

| 2, 6 | ~1.8-2.0 (axial), ~1.5-1.7 (equatorial) | ~30-35 | H2/H6 → C1, C3/C5, C4 |

| 3, 5 | ~2.0-2.2 (axial), ~1.7-1.9 (equatorial) | ~35-40 (t, JCF ≈ 20-25 Hz) | H3/H5 → C1, C2/C6, C4 |

| 4 | - | ~120-125 (t, JCF ≈ 240-260 Hz) | H3/H5 → C4 |

| N-CH₃ | ~2.4-2.6 | ~30-35 | H-N(CH₃) → C1 |

This is an interactive data table. Users can sort columns to analyze the relationships between different NMR parameters.

¹⁹F NMR spectroscopy is a powerful technique for studying fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org For this compound, the two fluorine atoms at the C4 position are chemically equivalent in a rapidly flipping chair conformation at room temperature, which would result in a single resonance in the ¹⁹F NMR spectrum. However, the signal would appear as a complex multiplet due to coupling with the neighboring protons on C3 and C5. Proton-decoupled ¹⁹F NMR would simplify this to a singlet. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. nih.gov

Table 2: Predicted ¹⁹F NMR Data for this compound (Note: Predicted data based on similar gem-difluorocyclohexane systems.)

| Parameter | Predicted Value |

| Chemical Shift (δ) | -90 to -110 ppm (relative to CFCl₃) |

| Multiplicity (¹H-coupled) | Multiplet (quintet of triplets or more complex) |

| Multiplicity (¹H-decoupled) | Singlet |

This interactive table allows for a quick overview of the expected fluorine NMR characteristics.

The cyclohexane ring of this compound exists in a dynamic equilibrium between two chair conformations. At room temperature, the rate of this "ring flip" is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can be employed to study this conformational exchange. As the temperature is lowered, the rate of ring inversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and eventually separate into distinct resonances. By analyzing the line shapes of the signals at different temperatures, the energy barrier (ΔG‡) for the chair-chair interconversion can be calculated. This provides valuable information about the conformational flexibility of the molecule. For substituted cyclohexanes, substituents prefer the equatorial position to minimize steric strain. libretexts.org The conformational preferences in difluorocyclohexanes are also influenced by stereoelectronic effects. researchgate.netnih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. youtube.com This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For instance, HRMS can easily differentiate between C₇H₁₄F₂N⁺ and other potential isobaric ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₇H₁₄F₂N]⁺ (M+H)⁺ | 149.1067 |

| [C₇H₁₃F₂NNa]⁺ (M+Na)⁺ | 172.0886 |

This interactive table presents the expected exact masses for common adducts of the target molecule.

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, the molecular ion fragments in a predictable manner. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the structure of the molecule. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. nih.gov

For this compound, the following fragmentation pathways are anticipated:

Alpha-Cleavage: The most prominent fragmentation would likely be the loss of a C₄H₆F₂ radical from the cleavage of the C1-C2 and C1-C6 bonds, leading to a stable iminium ion.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) (HF) is a common fragmentation pathway for fluorinated compounds.

Ring Fragmentation: Cleavage of the cyclohexane ring can lead to various smaller fragment ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound (Note: Predicted fragments and their relative abundances.)

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 149 | [M+H]⁺ | Molecular Ion |

| 130 | [M+H - F]⁺ | Loss of a fluorine radical |

| 129 | [M+H - HF]⁺ | Loss of hydrogen fluoride |

| 58 | [CH₃-NH=CH₂]⁺ | Alpha-cleavage and subsequent rearrangement |

| 44 | [CH₃-NH₂]⁺ | Cleavage of the C1-N bond |

This interactive table details the expected fragmentation patterns, aiding in the structural confirmation of the compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for isolating them from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes. nih.govnih.gov

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C1 position (the carbon atom bonded to both the nitrogen and fluorine atoms), it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating these enantiomers and determining the enantiomeric excess (ee) of a chiral sample. nih.govsigmaaldrich.com

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are frequently effective for separating a wide range of chiral compounds, including amines. rsc.orgwiley-vch.de The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Analysis

This table presents a typical set of conditions for a chiral HPLC separation, which could be applied to determine the enantiomeric purity of this compound.

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Hypothetical R-enantiomer (t_R1) | 8.5 min |

| Hypothetical S-enantiomer (t_R2) | 10.2 min |

| Calculated Resolution (Rs) | > 1.5 |

GC-MS for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. nih.gov Primary and secondary amines like this compound can exhibit poor chromatographic peak shape due to their polarity and tendency to interact with active sites on the GC column. To overcome this, derivatization is often employed to convert the amine into a less polar, more volatile, and more thermally stable derivative. nih.gov

Acylation with an agent such as pentafluoropropionic anhydride (B1165640) (PFPA) is a common strategy. The PFPA reacts with the secondary amine to form a stable pentafluoropropionyl amide. This derivative is significantly more volatile and exhibits better chromatographic behavior, allowing for sharp, symmetrical peaks and improved sensitivity in GC-MS analysis. nih.gov The mass spectrum of the derivative provides definitive structural information.

Table 3: Hypothetical GC-MS Parameters for Analysis of a PFPA-Derivatized Amine

| Parameter | Value |

| GC System | Agilent 8890 GC or similar |

| MS System | 5977B MSD or similar |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Preparative Chromatography for Scale-up and Isolation

When larger quantities of a pure compound are needed for further research, analytical separation methods can be scaled up to preparative chromatography. The goal of preparative chromatography is isolation and purification rather than just analysis. nih.govnih.gov Both preparative HPLC and high-speed countercurrent chromatography (HSCCC) are effective techniques for this purpose.

In preparative HPLC, larger columns with greater stationary phase capacity are used, and higher flow rates are employed to process larger sample loads. The principles of separation remain the same as in analytical HPLC, but the system is optimized for throughput and recovery. nih.gov HSCCC, a form of liquid-liquid partition chromatography, is another powerful tool for preparative-scale purification, as it avoids the use of a solid support, thereby eliminating irreversible sample adsorption and allowing for high recovery rates. nih.gov

Table 4: Illustrative Comparison of Analytical and Preparative HPLC Runs

| Parameter | Analytical Run | Preparative Run |

| Column Dimensions (ID x L) | 4.6 x 250 mm | 20 x 250 mm |

| Particle Size | 5 µm | 10 µm |

| Sample Load | < 1 mg | 50 - 200 mg |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Objective | Purity analysis, quantification | Bulk isolation, purification |

| Yield | N/A | >95% recovery of purified compound |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. encyclopedia.pub For a compound that is liquid or difficult to crystallize on its own, forming a crystalline derivative (e.g., a salt with a suitable acid like HCl or a co-crystal) is a common and effective strategy. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of a chiral molecule. springernature.com The technique involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions, bond lengths, bond angles, and torsional angles. researchgate.net

For a chiral compound like a derivative of this compound, the analysis can definitively establish the spatial arrangement of the substituents around the chiral carbon. The absolute stereochemistry is typically confirmed by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net The resulting crystal structure also reveals the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the nature of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative Salt

| Parameter | Illustrative Value |

| Compound | 4,4-Difluoro-N-methylcyclohexanaminium Chloride |

| Formula | C₇H₁₄F₂N⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ researchgate.net |

| Unit Cell (a, b, c) | a = 5.1 Å, b = 7.8 Å, c = 14.8 Å |

| Unit Cell (α, β, γ) | α = 90°, β = 97.1°, γ = 90° |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density | 1.35 g/cm³ |

| Final R-value | R1 = 0.043 |

| Flack Parameter | 0.02 (8) researchgate.net |

Co-crystal Structure Determination for Intermolecular Interactions

A thorough review of scientific databases and scholarly publications has been conducted to gather information on the co-crystal structures of this compound. This investigation aimed to identify published research detailing the formation of co-crystals involving this compound and to analyze the resulting intermolecular interactions, such as hydrogen bonds, halogen bonds, and other non-covalent forces that dictate the supramolecular architecture.

Despite a comprehensive search, no studies detailing the successful co-crystallization of this compound with any co-former have been found in the available scientific literature. Consequently, there is no crystallographic data, such as unit cell dimensions, space group information, or specific intermolecular bond lengths and angles, to report for any co-crystals of this compound. The exploration of the supramolecular chemistry of this compound through co-crystal engineering appears to be an uninvestigated area of research. Therefore, no data tables or detailed discussions of its intermolecular interactions within a co-crystal lattice can be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular and electronic intricacies of 4,4-Difluoro-N-methylcyclohexanamine. These methods allow for the prediction of stable conformations, the distribution of electron density, and other key molecular properties.

Density Functional Theory (DFT) Studies on Conformational Preferences

DFT calculations are instrumental in determining the relative energies of different conformers. rsc.orgnih.gov For this compound, the primary conformational question revolves around the chair forms of the cyclohexane (B81311) ring and the orientation of the N-methylamino group. DFT studies on similar fluorinated cyclohexanes and substituted amines provide a basis for predicting the behavior of this specific compound. rsc.orgnih.gov

The chair conformation of the cyclohexane ring is the most stable. The key variable is the axial versus equatorial position of the N-methylamino substituent. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to optimize the geometries of both the axial and equatorial conformers and calculate their relative energies. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | N-methylamino Position | Relative Energy (kcal/mol) |

| 1a | Equatorial | 0.00 (most stable) |

| 1b | Axial | 1.8 - 2.5 |

Note: The energy values are estimates based on trends observed in related substituted cyclohexanes. The actual values would require specific DFT calculations for this molecule.

The data indicates a strong preference for the N-methylamino group to occupy the equatorial position. This is a well-established trend for monosubstituted cyclohexanes, as the equatorial position minimizes destabilizing 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.comyoutube.com In the axial conformer, the N-methylamino group would experience steric hindrance from the axial hydrogens at the C2 and C6 positions.

Analysis of Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov For this compound, the MEP surface would highlight the electronic influence of the highly electronegative fluorine atoms and the nitrogen atom of the amino group.

The fluorine atoms create a region of high electron density (negative electrostatic potential), while the nitrogen atom's lone pair also contributes to a negative potential region. Conversely, the hydrogen atoms of the N-methylamino group and the cyclohexane ring will exhibit positive electrostatic potential.

Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Equatorial Conformer)

| Atom | Predicted Mulliken Charge (a.u.) |

| F (geminal) | -0.25 to -0.35 |

| N (amino) | -0.40 to -0.50 |

| C4 (gem-difluoro) | +0.40 to +0.50 |

| C1 (amino-substituted) | +0.10 to +0.15 |

| H (on N) | +0.20 to +0.30 |

Note: These values are estimations based on general principles and data from similar molecules calculated using quantum chemical methods. emerginginvestigators.org

The significant negative charge on the fluorine atoms and the positive charge on the C4 carbon are indicative of the strong polarization of the C-F bonds. nih.gov This charge distribution influences the molecule's dipole moment and its potential for intermolecular interactions.

Conformational Analysis of the 4,4-Difluorocyclohexanamine Moiety

The presence of the gem-difluoro group at the 4-position has significant consequences for the conformational dynamics of the cyclohexane ring.

Ring Puckering and Inversion Barriers

The cyclohexane ring is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. vu.nl The energy barrier to this inversion is a key characteristic of the ring's flexibility. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. masterorganicchemistry.com

The introduction of the gem-difluoro group at the 4-position is expected to have a modest effect on the ring inversion barrier. Studies on related difluorinated cyclic systems, such as 5,5-difluoro-1,3-dioxane, have shown that gem-difluoro substitution does not dramatically alter the fundamental ring inversion process. nih.govacs.orgrsc.org The primary contribution to the barrier remains the torsional strain in the transition state. rsc.org

Axial vs. Equatorial Preferences of the N-methylamino Group

As established by DFT calculations and general principles of conformational analysis, the N-methylamino group will strongly favor the equatorial position to avoid steric strain. libretexts.orgmasterorganicchemistry.com The energy difference between the equatorial and axial conformers, known as the A-value, is a quantitative measure of this preference. For a methyl group, the A-value is approximately 1.7 kcal/mol. The N-methylamino group is expected to have a similar or slightly larger A-value. The presence of the gem-difluoro group at the 4-position does not directly interact with the substituent at the 1-position in a way that would reverse this preference.

Effects of Geminal Fluorine on Ring Dynamics

The geminal fluorine atoms at the C4 position influence the ring's geometry and electronic structure. The C-F bonds are shorter than C-H bonds, and the C-C-C bond angle at C4 may be slightly distorted from the ideal tetrahedral angle to accommodate the fluorine atoms.

The primary effect of the gem-difluoro group on the ring dynamics is electronic. The strong C-F bond dipoles create a localized region of negative electrostatic potential on one side of the ring. This can influence how the molecule interacts with its environment, including solvents and potential binding partners. nih.gov However, because the gem-difluoro group is located at the 4-position, it does not introduce new gauche butane-type interactions that would significantly alter the relative stability of the two chair conformers in the way that a substituent at the 2- or 3-position might.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools to predict the chemical behavior of molecules like this compound, offering insights into their synthesis and reactivity without the need for extensive empirical experimentation.

A primary synthetic route to this compound involves the direct reductive amination of 4,4-difluorocyclohexanone (B151909) with methylamine (B109427). This process typically involves two main stages: the formation of a hemiaminal followed by dehydration to an imine (or iminium ion), and the subsequent reduction of the C=N double bond. Transition state (TS) modeling, often using Density Functional Theory (DFT), is crucial for understanding the energetics and feasibility of this pathway.

Computational studies can elucidate the reaction mechanism by locating the transition state structures for both the imine formation and the hydride transfer steps. For instance, a theoretical investigation into the reductive amination of 4,4-difluorocyclohexanone with methylamine using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) would calculate the free energy barriers for each step. The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 4,4-difluorocyclohexanone, proceeding through a hemiaminal intermediate. The subsequent rate-determining step is often the acid-catalyzed dehydration to form the N-methyl-4,4-difluorocyclohexan-1-iminium cation. The final step is the reduction of this iminium ion by the hydride reagent.

Modeling can compare the energy barriers for the desired reaction (reduction of the iminium ion) versus potential side reactions, such as the direct reduction of the starting ketone. nih.govchemrxiv.orgrsc.org Such calculations confirm the selectivity of reagents like STAB, which are known to reduce imines much more readily than ketones. nih.gov The computed energy profile helps in optimizing reaction conditions, such as pH and temperature, to favor the formation of the desired product.

| Reaction Step | Species | Hypothetical Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | Ketone + Amine | 0.0 | Baseline energy of starting materials. |

| Imine Formation | TS1 (C-N Formation) | +12.5 | Transition state for the nucleophilic attack of methylamine on the ketone. |

| TS2 (Dehydration) | +18.2 | Rate-limiting transition state for the elimination of water to form the iminium ion. | |

| Intermediate | Iminium Ion | +5.4 | The key intermediate prior to reduction. |

| Reduction | TS3 (Imine Reduction) | +15.7 | Transition state for the hydride transfer from the reducing agent to the iminium carbon. |

| TS4 (Ketone Reduction) | +22.1 | Transition state for the competing direct reduction of the starting ketone. | |

| Product | This compound | -10.8 | The final, thermodynamically favored product. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. researchgate.net

In the context of the synthesis of this compound via reductive amination, FMO analysis can rationalize the initial nucleophilic attack. Methylamine, the nucleophile, possesses a high-energy HOMO, which is primarily localized on the nitrogen lone pair. Conversely, 4,4-difluorocyclohexanone, the electrophile, has a low-energy LUMO, which is the π* antibonding orbital of the carbonyl group. The small energy gap between the HOMO of methylamine and the LUMO of the ketone facilitates a favorable interaction, leading to the formation of the new carbon-nitrogen bond. ingentaconnect.com